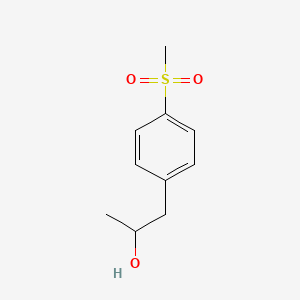

1-(4-(Methylsulfonyl)phenyl)propan-2-ol

Description

1-(4-(Methylsulfonyl)phenyl)propan-2-ol is an organic compound characterized by the presence of a methylsulfonyl group attached to a phenyl ring, which is further connected to a propan-2-ol moiety

Properties

Molecular Formula |

C10H14O3S |

|---|---|

Molecular Weight |

214.28 g/mol |

IUPAC Name |

1-(4-methylsulfonylphenyl)propan-2-ol |

InChI |

InChI=1S/C10H14O3S/c1-8(11)7-9-3-5-10(6-4-9)14(2,12)13/h3-6,8,11H,7H2,1-2H3 |

InChI Key |

JYKHFEMXHAAXIR-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC=C(C=C1)S(=O)(=O)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-methylsulfonylbenzene with propan-2-ol under acidic conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation reactions using appropriate catalysts and controlled reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Methylsulfonyl)phenyl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Electrophiles such as halogens (Cl2, Br2) or nitrating agents (HNO3) under acidic conditions.

Major Products Formed:

Oxidation: Formation of 1-(4-(Methylsulfonyl)phenyl)propan-2-one or 1-(4-(Methylsulfonyl)phenyl)propanoic acid.

Reduction: Formation of 1-(4-(Methylthio)phenyl)propan-2-ol.

Substitution: Formation of various substituted derivatives on the phenyl ring.

Scientific Research Applications

1-(4-(Methylsulfonyl)phenyl)propan-2-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(4-(Methylsulfonyl)phenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The sulfonyl group may interact with enzymes or receptors, leading to modulation of biological activities. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

1-(4-(Methylthio)phenyl)propan-2-ol: Similar structure but with a methylthio group instead of a methylsulfonyl group.

1-(4-(Methylsulfonyl)phenyl)ethanol: Similar structure but with an ethanol moiety instead of propan-2-ol.

4-(Methylsulfonyl)phenol: Lacks the propan-2-ol moiety.

Uniqueness: 1-(4-(Methylsulfonyl)phenyl)propan-2-ol is unique due to the presence of both a methylsulfonyl group and a propan-2-ol moiety, which confer distinct chemical and biological properties

Biological Activity

1-(4-(Methylsulfonyl)phenyl)propan-2-ol is an organic compound notable for its unique chemical structure and potential biological activities. This article reviews the compound's biological activity, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has a molecular formula of CHOS and a molecular weight of 214.28 g/mol. Its structure features a methylsulfonyl group attached to a phenyl ring, linked to a propan-2-ol moiety. This combination of functional groups confers distinct chemical reactivity and biological properties, making it a candidate for further research in medicinal chemistry.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . The compound has shown effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism of action is believed to involve interactions with specific enzymes or receptors, enhanced by the sulfonyl and hydroxyl groups, which may improve binding affinity and specificity.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Effective against MRSA |

| Escherichia coli | 64 µg/mL | Moderate activity |

| Pseudomonas aeruginosa | 16 µg/mL | High potency observed |

The biological activity of this compound is thought to stem from its ability to inhibit key enzymes involved in bacterial cell wall synthesis. Studies suggest that the compound may act as an inhibitor of LpxC, an essential enzyme in Gram-negative bacteria, which plays a critical role in lipid A biosynthesis . This inhibition leads to disruption in bacterial growth and viability.

Case Studies

Case Study 1: Efficacy Against Pseudomonas aeruginosa

A study evaluated the efficacy of this compound in a mouse model infected with Pseudomonas aeruginosa. The results demonstrated significant reduction in bacterial load following treatment with the compound compared to control groups. The study highlighted the compound's potential as a therapeutic agent for treating infections caused by resistant bacterial strains .

Case Study 2: Structure-Kinetic Relationship

Another investigation focused on the structure-kinetic relationship of analogs related to this compound. This research revealed that modifications to the methylsulfonyl group could enhance the binding affinity and prolong the residence time of the compound on target enzymes, suggesting avenues for optimizing its antibacterial properties .

Potential Therapeutic Applications

Given its antimicrobial properties, this compound holds promise for several therapeutic applications:

- Antibacterial Treatments : Development as a novel antibiotic targeting resistant strains.

- Anti-inflammatory Applications : Potential use in conditions mediated by inflammatory pathways due to its structural similarity to known anti-inflammatory agents .

- Cancer Research : Preliminary studies suggest possible anti-cancer effects that warrant further investigation into its mechanisms against specific cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.